Trifluoropropadiene-1-diazonium

Description

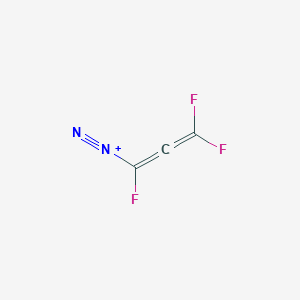

Trifluoropropadiene-1-diazonium is a highly reactive diazonium compound characterized by a propargyl (allene) backbone substituted with three fluorine atoms and a diazonium (-N₂⁺) group. Its structure combines the electron-withdrawing effects of fluorine atoms with the electrophilic nature of the diazonium moiety, making it a versatile intermediate in synthetic organic chemistry, particularly in cycloaddition reactions and fluorinated compound synthesis. However, none of the provided evidence sources explicitly describe this compound, limiting the ability to elaborate on its specific synthesis, stability, or applications.

Properties

CAS No. |

918108-29-9 |

|---|---|

Molecular Formula |

C3F3N2+ |

Molecular Weight |

121.04 g/mol |

InChI |

InChI=1S/C3F3N2/c4-2(5)1-3(6)8-7/q+1 |

InChI Key |

DGHRPPYWOSVDOJ-UHFFFAOYSA-N |

Canonical SMILES |

C(=C([N+]#N)F)=C(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of trifluoropropadiene-1-diazonium typically involves the diazotization of trifluoropropadiene-1-amine. This process includes the reaction of trifluoropropadiene-1-amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) to form the diazonium salt. The reaction is usually carried out at low temperatures to stabilize the diazonium ion.

Industrial production methods for diazonium compounds often involve continuous flow processes to ensure safety and efficiency. For example, the Balz-Schiemann reaction is a well-known method for producing diazonium salts, where an aromatic amine is treated with nitrous acid in the presence of a fluorinating agent like hydrofluoric acid or boron trifluoride .

Chemical Reactions Analysis

Trifluoropropadiene-1-diazonium undergoes various types of chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, cyanides, and hydroxides. .

Coupling Reactions: Diazonium compounds can couple with aromatic compounds to form azo compounds, which are useful in dye synthesis.

Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common reagents used in these reactions include copper(I) chloride, copper(I) bromide, potassium iodide, and sodium hydroxide. The major products formed from these reactions depend on the nucleophile used. For example, treatment with copper(I) chloride yields the corresponding aryl chloride .

Scientific Research Applications

Trifluoropropadiene-1-diazonium has several applications in scientific research:

Mechanism of Action

The mechanism of action of trifluoropropadiene-1-diazonium involves the formation of a highly reactive diazonium ion, which can undergo various substitution reactionsThe molecular targets and pathways involved depend on the specific reaction and the nucleophile used .

Comparison with Similar Compounds

Research Findings and Data Gaps

| Property | Trifluoropropadiene-1-diazonium (Inferred) | Benzenediazonium Chloride | 1,1,3-Trifluoropropadiene | Tetrachloromonospirocyclotriphosphazenes |

|---|---|---|---|---|

| Reactivity | High electrophilicity (N₂⁺ + F) | Moderate electrophilicity | Polarized allene system | Amine substitution-driven |

| Thermal Stability | Likely low (diazonium group) | Low | Moderate | High (heterocyclic backbone) |

| Synthetic Utility | Fluorinated aryl synthesis | Azo dyes, aryl halides | Fluoropolymer precursors | Flame retardants, ligands |

Key Observations :

- The diazonium group in Trifluoropropadiene-1-diazonium likely enhances reactivity compared to non-diazonium fluorinated allenes but reduces stability .

- Synthetic methods for phosphazenes (e.g., THF-mediated reactions with triethylamine) may inform optimized conditions for handling sensitive diazonium species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.